Welcome to the BenchChem Online Store!
molecular formula C8H7Br2NO2 B1427018 Methyl 5-bromo-3-(bromomethyl)picolinate CAS No. 1048678-21-2

Methyl 5-bromo-3-(bromomethyl)picolinate

Cat. No. B1427018
M. Wt: 308.95 g/mol
InChI Key: CPWMCAMLRLHDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193239B2

Procedure details

Methylamine (2M in THF, 9.05 mL) was added to methyl 5-bromo-3-(bromomethyl)picolinate (Example 32, step (i), 1.036 g) in tetrahydrofuran (5 mL) at 20° C. under nitrogen. The resulting suspension was stirred at 70° C. for 30 min. The reaction mixture was cooled and filtered, and the filtrate evaporated to dryness to afford crude product. The crude product was purified by chromatography on silica eluting with ethyl acetate/dichloromethane (5:95 to 100:0). The solid collected during the filtration was dissolved in ethyl acetate and washed with water, extracted with dichloromethane, and then washed with saturated aqueous sodium bicarbonate solution and extracted again with dichloromethane. The combined organic extracts were dried over magnesium sulfate, and then combined with the chromatographed material to afford the sub-titled compound (0.372 g).
Quantity
9.05 mL
Type
reactant
Reaction Step One
Quantity
1.036 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Br:3][C:4]1[CH:5]=[C:6]([CH2:14]Br)[C:7]([C:10](OC)=[O:11])=[N:8][CH:9]=1>O1CCCC1>[Br:3][C:4]1[CH:5]=[C:6]2[CH2:14][N:2]([CH3:1])[C:10](=[O:11])[C:7]2=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
9.05 mL
Type
reactant
Smiles
CN
Name
Quantity
1.036 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)OC)CBr
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica eluting with ethyl acetate/dichloromethane (5:95 to 100:0)
FILTRATION
Type
FILTRATION
Details
The solid collected during the filtration
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted again with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)C(N(C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.372 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.